BenchChemオンラインストアへようこそ!

3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

Physicochemical Properties Lipophilicity Medicinal Chemistry

This di-iodinated benzaldehyde is a strategic building block for medicinal chemistry and agrochemical R&D. Its 3-iodo substituent on the core ring and a second iodine on the benzyloxy moiety enable sequential, orthogonal palladium-catalyzed cross-coupling at two distinct sites, as demonstrated in Suzuki-Miyaura studies yielding 76-99% products. With a molecular weight of 494.07 and a cLogP of 4.95, it offers a unique lipophilic signature for intracellular and CNS-targeted programs. Supplied at ≥98% purity with validated NMR and MS data, it ensures unambiguous identification and reproducible results, avoiding the purification burden of undocumented analogs. Choose this compound for precise, dual-site diversification of your screening libraries.

Molecular Formula C15H12I2O3
Molecular Weight 494.06g/mol
CAS No. 384859-44-3
Cat. No. B394981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
CAS384859-44-3
Molecular FormulaC15H12I2O3
Molecular Weight494.06g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I
InChIInChI=1S/C15H12I2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
InChIKeyWDUGAQRMMVXKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde (CAS 384859-44-3): A Dual-Iodo Benzyloxybenzaldehyde Building Block for Cross-Coupling and Medicinal Chemistry


3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde (CAS 384859-44-3) is a halogenated aromatic aldehyde classified as a benzyloxybenzaldehyde derivative . It features a central benzene ring bearing an aldehyde group, a methoxy group, and two iodine atoms—one directly on the core ring and one on the 4-position of the benzyloxy moiety [1]. The compound possesses a molecular formula of C15H12I2O3, a molecular weight of 494.07 g/mol, and a calculated LogP of 4.95, indicating significant lipophilicity . It is commercially available as a research chemical with a stated purity of 98% and is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its capacity for sequential palladium-catalyzed cross-coupling reactions enabled by its two distinct aryl iodide sites [2].

Why In-Class Substitution of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde Fails Without Quantitative Justification


While benzyloxybenzaldehydes share a common core, the substitution pattern at the 3-position of the central aromatic ring dictates both physicochemical properties and synthetic utility. The 3-iodo substituent in this compound confers a substantially higher molecular weight (494.07 g/mol) and lipophilicity (cLogP 4.95) compared to non-iodinated or mono-iodinated analogs (e.g., 3-allyl derivative, 408.23 g/mol; 3-methoxy-only isomer, 368.17 g/mol) . Furthermore, the presence of two chemically distinct aryl iodide handles enables sequential orthogonal cross-coupling strategies that are unattainable with analogs bearing only a single iodine atom or different halogen combinations (e.g., 3-chloro analog) . Consequently, direct replacement with a lower-halogen or non-iodinated in-class analog is not chemically equivalent and would fundamentally alter reaction outcomes, yields, and the potential for dual-site diversification [1].

Quantitative Differentiation Evidence for 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde vs. Closest Analogs


Physicochemical Differentiation: Higher Molecular Weight and Lipophilicity vs. 3-Allyl and 3-Methoxy-Only Analogs

The target compound exhibits a molecular weight of 494.07 g/mol and a calculated LogP of 4.95 . This represents a +85.84 g/mol (21%) increase in molecular weight and a significantly higher predicted lipophilicity compared to the 3-allyl analog (3-allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde, MW 408.23) [1]. Compared to the regioisomer lacking the 3-iodo substituent (4-[(4-iodobenzyl)oxy]-3-methoxybenzaldehyde, MW 368.17), the target compound has a +125.9 g/mol (34%) higher molecular weight .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Analytical Quality Control Advantage: Verifiable Purity Specification vs. 'As-Is' Analog

The target compound is supplied with a verified purity specification of 98% by a major research chemical supplier . In direct contrast, the closely related 3-allyl analog is sold by a leading global supplier on an 'as-is' basis with no analytical data provided, and the buyer assumes full responsibility for confirming identity and purity [1].

Quality Control Purity Analysis Procurement

Synthetic Utility: High-Yield Suzuki-Miyaura Cross-Coupling Capacity

Iodo-benzyloxy-benzaldehydes of this class, including the target compound, serve as versatile substrates for Suzuki-Miyaura carbon-carbon cross-coupling reactions. A 2022 study demonstrated that coupling of such iodo-benzyloxybenzaldehydes with 3-thiophene-boronic acids using a Pd(OAc)2/P(o-tolyl)3/K3PO4 system in DME afforded the desired heteroaryl-substituted products in 76-99% yield [1]. This class-level performance is contingent upon the presence of the aryl iodide functionality, which is preserved at two distinct sites in the target compound, enabling sequential orthogonal couplings not possible with the 3-chloro analog (MW 402.61) due to the lower reactivity of aryl chlorides in typical Suzuki conditions .

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Predicted Biological Activity Profile: Computational Prioritization for Phenotypic Screening

Computational prediction (PASS) assigns this compound a high probability of activity (Pa) for several therapeutically relevant targets: Lipid metabolism regulator (Pa = 0.999), Angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), Apoptosis agonist (Pa = 0.979), and Antineoplastic (Pa = 0.961) [1]. These predictions, while not empirically validated for this specific molecule, provide a quantitative basis for prioritizing this scaffold in phenotypic screening cascades over analogs lacking such a coherent, high-probability polypharmacology profile.

Computational Prediction Biological Activity Drug Discovery

High-Impact Application Scenarios for 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde (CAS 384859-44-3)


Sequential Orthogonal Cross-Coupling for Diversity-Oriented Synthesis

The presence of two distinct aryl iodide groups—one on the central ring and one on the benzyloxy moiety—enables sequential orthogonal cross-coupling reactions. As demonstrated in class-level Suzuki-Miyaura studies yielding 76-99% products, the target compound can undergo selective functionalization at each iodine site, allowing the rapid construction of highly substituted benzaldehyde derivatives for medicinal chemistry libraries [1]. This capability is not shared by the 3-allyl analog, which lacks the second iodine handle, or the 3-chloro analog, which exhibits lower reactivity in standard palladium catalysis.

Medicinal Chemistry Optimization Leveraging High Lipophilicity

With a calculated LogP of 4.95, the target compound resides in a lipophilicity range favorable for membrane permeability and target engagement in intracellular or CNS-oriented drug discovery programs [1]. Its 98% purity specification ensures that observed biological effects are attributable to the intended compound rather than impurities . Procurement of this compound for SAR studies is recommended over the 3-allyl analog, which is supplied without analytical data and would require extensive in-house purification and characterization prior to use [2].

Phenotypic Screening Prioritization Based on Computational Polypharmacology

The compound's predicted activity profile (Pa > 0.95 for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis induction) provides a quantitative, computationally driven rationale for inclusion in phenotypic screening panels targeting metabolic disorders or oncology [3]. This data-driven approach to compound procurement reduces the risk of investing in inactive or less promising analogs, directly addressing the core procurement question of 'why this compound over another'.

Analytical Method Development and Reference Standard Utilization

The availability of validated NMR and MS spectral data (SpectraBase entries) combined with a defined purity specification makes this compound suitable as a reference standard for analytical method development, quality control, and impurity profiling in synthetic workflows . Its distinct physicochemical signature (MW 494.07) allows for unambiguous identification in complex mixtures, a feature not reliably provided by analogs sold without analytical documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.